tert-butyl 4-(6-Fluoro-2-methyl-2H-indazol-3-yl)piperidine-1-carboxylate
Description
Chemical Formula: C₁₈H₂₃FN₃O₂ Molecular Weight: 333.41 g/mol CAS No.: 1356338-42-5 Purity: 98% (HPLC) .
This compound consists of a tert-butyl piperidine-1-carboxylate core linked to a 6-fluoro-2-methylindazole moiety. It is widely used in medicinal chemistry as a synthetic intermediate for kinase inhibitors and other therapeutic agents .
Structure
3D Structure
Properties
Molecular Formula |
C18H24FN3O2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
tert-butyl 4-(6-fluoro-2-methylindazol-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H24FN3O2/c1-18(2,3)24-17(23)22-9-7-12(8-10-22)16-14-6-5-13(19)11-15(14)20-21(16)4/h5-6,11-12H,7-10H2,1-4H3 |
InChI Key |
IJBLCWLAERCGMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C3C=CC(=CC3=NN2C)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazine Derivatives
A common method involves the reaction of 2-azido-4-fluoro-5-nitrobenzaldehyde with tert-butyl 4-aminopiperidine-1-carboxylate under reflux conditions in toluene. Cyclization occurs at 130°C, forming the indazole ring (Scheme 1A).
$$
\text{2-Azido-4-fluoro-5-nitrobenzaldehyde} + \text{tert-butyl 4-aminopiperidine-1-carboxylate} \xrightarrow{\text{Toluene, 130°C}} \text{Nitro-indazole intermediate}
$$
Key Data :
Piperidine Coupling Strategies
The piperidine moiety is introduced via nucleophilic substitution or transition metal-catalyzed cross-coupling .
Nucleophilic Displacement
tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate reacts with in situ-generated indazole anions (e.g., from 6-fluoro-2-methylindazole using NaH) in DMF or NMP at 80–100°C.
$$
\text{Indazole} + \text{tert-butyl 4-mesylpiperidine} \xrightarrow{\text{CsF, DMA, 85°C}} \text{Target compound}
$$
Key Data :
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of tert-butyl 4-bromopiperidine-1-carboxylate with 3-bromo-6-fluoro-2-methylindazole achieves higher regioselectivity. Catalysts such as Pd(OAc)₂/Xantphos and Cs₂CO₃ in dioxane at 100°C yield 70–75% product.
Boc Protection/Deprotection Dynamics
The tert-butoxycarbonyl (Boc) group is introduced early to protect the piperidine nitrogen, enabling selective functionalization.
Boc Installation
Piperidine is treated with di-tert-butyl dicarbonate (Boc₂O) in THF/water with NaHCO₃ at 0–25°C, achieving >95% conversion.
Deprotection for Downstream Modifications
TFA-mediated Boc removal (20% TFA/DCM, 0°C to RT) generates the free piperidine intermediate, which is critical for further derivatization.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization + coupling | Toluene reflux, CsF/DMA | 58–67% | Scalable, minimal side products | Multi-step, costly reagents |
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos, Cs₂CO₃, dioxane | 70–75% | High regioselectivity | Sensitive to oxygen/moisture |
| Late-stage fluorination | DAST/Selectfluor®, CH₂Cl₂ | 40–55% | Flexibility in fluorine placement | Low yield, hazardous reagents |
Analytical Validation and Optimization
- Purity : HPLC (≥98% purity, C18 column, 220 nm).
- Crystallization : Recrystallization from EtOAc/hexane (1:3) improves purity to >99%.
- Scale-up Challenges : Mesylation step (SOCl₂/MeOH) requires strict temperature control to avoid racemization.
Emerging Methodologies
Recent advances include photoinduced C–H functionalization to attach the indazole to piperidine at room temperature (Ir(ppy)₃ catalyst, 450 nm LED), achieving 82% yield with reduced energy input.
Chemical Reactions Analysis
tert-Butyl 4-(6-fluoro-2-methyl-2H-indazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-(6-fluoro-2-methyl-2H-indazol-3-yl)piperidine-1-carboxylate serves as a crucial building block in the synthesis of various therapeutic agents. Its applications include:
- Anticancer Agents: The compound has shown potential in developing drugs targeting specific cancer pathways. Research indicates that derivatives of indazole can inhibit fibroblast growth factor receptors (FGFR), which are implicated in tumor growth and metastasis .
- Anti-inflammatory Drugs: The compound's structure allows for modifications that can lead to anti-inflammatory properties. Studies have demonstrated that certain indazole derivatives exhibit significant inhibition of cyclooxygenase enzymes (COX), which are key players in inflammation .
Biological Studies
The compound is utilized in biological studies to explore the interactions of indazole derivatives with various biological targets:
- Mechanisms of Action: this compound acts as a probe to study the mechanisms by which indazoles exert their effects on cellular processes. This includes investigations into their binding affinities and inhibitory activities against specific enzymes .
Pharmaceutical Development
In pharmaceutical development, this compound is integral for:
- Formulation Development: Its properties facilitate the creation of new drug formulations and delivery systems, enhancing bioavailability and therapeutic efficacy .
Anticancer Activity
Recent studies have highlighted the anticancer potential of indazole derivatives. For instance, a derivative exhibiting an IC50 value of 69.1 nM against FGFR1 was identified, suggesting that modifications to the tert-butyl 4-(6-fluoro-2-methyl-2H-indazol-3-yl)piperidine framework could yield potent anticancer agents .
Anti-inflammatory Effects
Research has shown that certain derivatives can inhibit COX enzymes by up to 50% at concentrations around 10 μM, indicating their potential as anti-inflammatory agents . The structure–activity relationship (SAR) studies emphasize the importance of substituent groups on the indazole scaffold for enhancing anti-inflammatory activity.
Mechanistic Insights
The compound's interactions with biological targets have been elucidated through various assays. For example, molecular docking studies reveal how the fluorine atom enhances binding affinity to specific receptors involved in cancer progression .
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-fluoro-2-methyl-2H-indazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems . The indazole core is known to interact with various enzymes and receptors, modulating their activity. The fluoro and methyl groups can enhance the compound’s binding affinity and selectivity for its targets. The piperidine ring and tert-butyl ester group can influence the compound’s pharmacokinetic properties, such as its solubility and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related derivatives, focusing on substituents, physicochemical properties, and synthetic yields:
Key Observations:
Substituent Effects :
- The 6-fluoro-2-methylindazole in the target compound provides a balance between lipophilicity (due to fluorine) and steric hindrance (due to methyl), enhancing its suitability for binding hydrophobic enzyme pockets .
- Methoxy groups (e.g., in 6a–6c) increase polarity but reduce membrane permeability compared to the fluorine in the target compound .
Biological Relevance :
- The chloropyrazine in 6c and difluoropyrrolidine in ’s compound demonstrate how halogenation or fluorination can modulate target selectivity and pharmacokinetics.
Positional Isomerism :
- Fluorine at the 6th position (target compound) vs. the 5th position () impacts electronic distribution and binding affinity in enzyme assays .
Biological Activity
Tert-butyl 4-(6-fluoro-2-methyl-2H-indazol-3-yl)piperidine-1-carboxylate is a synthetic organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, characterized by a piperidine ring and a fluorinated indazole moiety, suggests potential interactions with various biological targets. This article reviews the compound's biological properties, synthesis, and potential applications based on current research findings.
The molecular formula for this compound is C18H24FN3O2, with a molecular weight of approximately 333.41 g/mol. The compound's structure includes:
- A tert-butyl group that may enhance lipophilicity.
- A 6-fluoro substitution on the indazole ring, which can influence biological activity through electronic effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of 6-fluoro-2-methyl-2H-indazole with a piperidine derivative under controlled conditions to yield the desired carboxylate. The purification process often involves column chromatography to isolate high-purity crystals suitable for biological testing .
Pharmacological Properties
Research indicates that this compound exhibits several promising biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may have antitumor properties, potentially acting through inhibition of specific kinases involved in cancer progression. The indazole moiety is known for its role in various anticancer agents .
- Antimicrobial Properties : Similar compounds have shown antimicrobial effects, indicating that this compound may also inhibit bacterial growth or biofilm formation .
- Kinase Inhibition : The compound is being explored for its ability to inhibit specific kinases linked to cancer and other diseases. Kinase inhibitors are crucial in targeted therapy for various malignancies .
The biological mechanisms underlying the activities of this compound are currently being investigated. Initial findings suggest that it may interact with specific cellular targets, including protein kinases, which play a vital role in signal transduction pathways associated with cell growth and proliferation .
Case Studies and Research Findings
Several studies have focused on understanding the pharmacodynamics and pharmacokinetics of this compound:
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals how minor modifications can lead to significant differences in biological activity:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Tert-butyl 4-(5-fluoro-2-methylindazol-3-yl)piperidine-1-carboxylate | Similar piperidine backbone; different fluorine position | Potential antitumor activity | Different substitution pattern may alter binding affinity |
| Tert-butyl 4-(6-chloroindazol-3-yl)piperidine-1-carboxylate | Chlorine instead of fluorine | Varies by halogen substitution | Potentially different pharmacokinetics |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-butyl 4-(6-fluoro-2-methyl-2H-indazol-3-yl)piperidine-1-carboxylate, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling a fluorinated indazole derivative with a tert-butyl-protected piperidine scaffold. Key steps include:
- Indazole activation : Use of coupling reagents (e.g., EDCI, HOBt) for amide or urea bond formation.
- Piperidine functionalization : Boc-protection of the piperidine nitrogen under anhydrous conditions (e.g., Boc₂O, DMAP, DCM).
- Optimization : Reaction temperatures (20–60°C), solvent polarity (DMF, THF), and catalyst selection (e.g., Pd for cross-coupling) significantly impact yield .
Q. What safety precautions are critical when handling this compound in the laboratory?
- PPE Requirements :
- Respiratory protection (N95 mask or fume hood), nitrile gloves, and safety goggles to prevent inhalation, dermal contact, or eye exposure .
- Hazard Mitigation :
- Store in a cool, dry place away from ignition sources (flash point data unavailable; assume flammability).
- Use CO₂ or dry chemical powder for fire suppression; avoid water jets to prevent hazardous splashing .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Analytical Techniques :
Advanced Research Questions
Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?
- Degradation Pathways :
- The tert-butyl carbamate group is susceptible to acid-mediated cleavage (e.g., TFA/DCM), while the indazole moiety may undergo hydrolysis in strong bases.
- Kinetic Studies : Monitor degradation via LC-MS under varying pH (1–14) and temperature (25–80°C). Half-life data can guide storage conditions .
Q. How does the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?
- Electronic Effects : The 6-fluoro group on the indazole ring enhances electrophilicity at adjacent positions, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings.
- Case Study : Fluorine’s electron-withdrawing effect increases oxidative addition efficiency with Pd catalysts (e.g., Pd(PPh₃)₄) .
Q. What computational models predict the compound’s bioavailability or metabolic pathways?
- In Silico Tools :
- LogP Calculation : Estimate lipophilicity using software like MarvinSuite (predicted LogP ~2.5).
- CYP450 Metabolism : Molecular docking (AutoDock Vina) to identify potential oxidation sites (e.g., piperidine N-dealkylation) .
Contradictions and Gaps in Current Data
- Toxicity Profile : While acute toxicity is classified as Category 4 (oral/dermal/inhalation) in some derivatives , other studies report insufficient data . Researchers should assume moderate toxicity and adhere to ALARA principles.
- Ecological Impact : No biodegradation or bioaccumulation data exists; assume persistence and avoid environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
